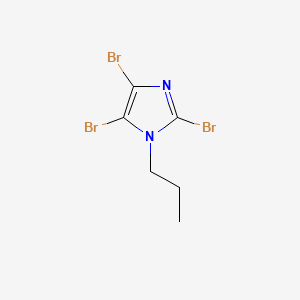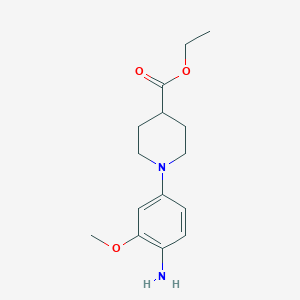
2,4,5-Tribromo-1-propyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Tribromo-1-propyl-1H-imidazole is a chemical compound that has been used in a variety of scientific research applications, including as a catalyst in organic synthesis, as a reagent in chemical reactions, and as a ligand in coordination complexes. This compound has a wide range of properties, including a high boiling point and a low melting point, as well as a high reactivity with a variety of different compounds. In
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
The imidazole ring, a component of 2,4,5-Tribromo-1-propyl-1H-imidazole, is integral in medicinal chemistry due to its presence in biological structures, leading to the development of new drugs. The synthesis of 2,4,5-tri(hetero)arylimidazole derivatives and their characterization through various spectroscopic techniques have been conducted. Preliminary screenings suggest potential antibacterial properties, especially against Staphylococcus aureus, indicating their applicability in drug development (Ramos et al., 2020).
Material Science and Crystallography
The structural study of 2,4,5-tribromo-1-(prop-2-ynyl)imidazole and its salts revealed significant halogen interactions, providing insights into Br...Br, Br...F, Br...O, Br...N, F...F, H...Br, H...F, F...π and O...π contacts. Such studies are pivotal in material science and crystallography for understanding the properties of materials and their potential applications in various fields (Froschauer et al., 2012).
Natural Product Chemistry
2,4,5-Tribromo-1H-imidazole was identified in the egg masses of muricid molluscs, indicating its natural occurrence and potential antimicrobial activity. This discovery adds a layer of understanding to the chemical ecology of marine organisms and the role of such compounds in their defense mechanisms (Benkendorff et al., 2004).
Corrosion Inhibition
Studies on the effects of different substituent groups on 2,4,5-trisubstituted imidazole derivatives have shown their potential as corrosion inhibitors. The findings indicate that certain imidazole derivatives can provide high corrosion inhibition efficiency, highlighting their significance in material preservation and industrial applications (Prashanth et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
2,4,5-tribromo-1-propylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Br3N2/c1-2-3-11-5(8)4(7)10-6(11)9/h2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJXQVVLSZWGJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N=C1Br)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953316 |
Source


|
| Record name | 2,4,5-Tribromo-1-propyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.85 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31250-78-9 |
Source


|
| Record name | Imidazole, 2,4,5-tribromo-1-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031250789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5-Tribromo-1-propyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1345028.png)

![8-Bromo-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1345030.png)

![N-(Benzo[d]thiazol-2-ylmethyl)propionamide](/img/structure/B1345039.png)




![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B1345054.png)
![3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1345055.png)
![1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1345058.png)

